Cas no 1211587-37-9 (Methyl 6-fluoro-4-methoxypicolinate)

6-フルオロ-4-メトキシピコリン酸メチル(Methyl 6-fluoro-4-methoxypicolinate)は、高純度の有機合成中間体として知られる化合物です。フッ素原子とメトキシ基を有するピコリン酸エステル骨格を特徴とし、医農薬分野における活性分子の構築に有用です。特に、フッ素導入による代謝安定性の向上と、メトキシ基の電子効果を活かした精密反応が可能です。結晶性が良好で取り扱いやすく、標準的な有機溶媒への溶解性に優れています。合成経路の効率化が図られたグレードも存在し、スケールアップ対応が可能です。

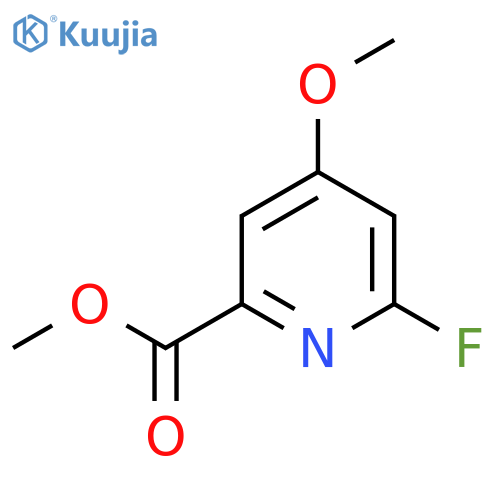

1211587-37-9 structure

商品名:Methyl 6-fluoro-4-methoxypicolinate

CAS番号:1211587-37-9

MF:C8H8FNO3

メガワット:185.152425765991

CID:4906298

Methyl 6-fluoro-4-methoxypicolinate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-fluoro-4-methoxypicolinate

-

- インチ: 1S/C8H8FNO3/c1-12-5-3-6(8(11)13-2)10-7(9)4-5/h3-4H,1-2H3

- InChIKey: HUMDUQNNHXWJHB-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(=CC(C(=O)OC)=N1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 188

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 48.4

Methyl 6-fluoro-4-methoxypicolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005277-500mg |

Methyl 6-fluoro-4-methoxypicolinate |

1211587-37-9 | 95% | 500mg |

$1735.55 | 2023-09-04 | |

| Alichem | A029005277-1g |

Methyl 6-fluoro-4-methoxypicolinate |

1211587-37-9 | 95% | 1g |

$3184.50 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1968048-1g |

Methyl 6-fluoro-4-methoxypicolinate |

1211587-37-9 | 98% | 1g |

¥17231.00 | 2024-08-09 | |

| Alichem | A029005277-250mg |

Methyl 6-fluoro-4-methoxypicolinate |

1211587-37-9 | 95% | 250mg |

$1038.80 | 2023-09-04 |

Methyl 6-fluoro-4-methoxypicolinate 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487

1211587-37-9 (Methyl 6-fluoro-4-methoxypicolinate) 関連製品

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 5587-61-1(Triisocyanato(methyl)silane)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量